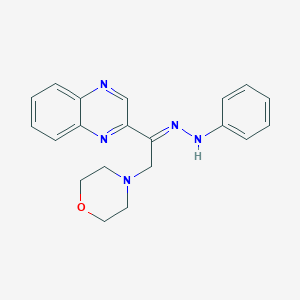![molecular formula C31H42N2O3 B282234 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282234.png)
4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific research community. This compound has been synthesized using various methods and has shown promising results in various scientific research applications.
作用机制
The mechanism of action of 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed to act by binding to specific targets in cells and altering their function. For example, in photodynamic therapy, the compound is activated by light and produces reactive oxygen species that damage cancer cells.
Biochemical and Physiological Effects:
4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines in cells. Additionally, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its versatility. It can be used for various applications, including fluorescence imaging, photodynamic therapy, and drug development. Additionally, it has shown promising results in various scientific research applications.
One of the limitations of using 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for research on 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to further investigate its potential as a fluorescent probe for detecting zinc ions in biological samples. Another direction is to explore its potential as a photosensitizer for treating cancer. Additionally, further research is needed to fully understand its mechanism of action and potential applications in treating Alzheimer's disease and other neurodegenerative disorders. Finally, research is needed to optimize its synthesis method and improve its purity and yield.
合成方法
The synthesis of 4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one can be achieved using various methods. One of the most commonly used methods is the reaction of 4-benzoyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one with dibutylamine and isopropylphenylboronic acid in the presence of a palladium catalyst. This method has been optimized to achieve high yields and purity of the compound.
科学研究应用
4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one has shown promising results in various scientific research applications. It has been used as a fluorescent probe to detect zinc ions in biological samples. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it has been studied for its potential in treating Alzheimer's disease and as an anti-inflammatory agent.
属性
分子式 |
C31H42N2O3 |
|---|---|
分子量 |
490.7 g/mol |
IUPAC 名称 |
(4E)-1-[3-(dibutylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H42N2O3/c1-5-7-19-32(20-8-6-2)21-12-22-33-28(25-17-15-24(16-18-25)23(3)4)27(30(35)31(33)36)29(34)26-13-10-9-11-14-26/h9-11,13-18,23,28,34H,5-8,12,19-22H2,1-4H3/b29-27+ |
InChI 键 |
YAGLKELFQGRJNG-ORIPQNMZSA-N |
手性 SMILES |
CCCCN(CCCC)CCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)C(C)C |
SMILES |
CCCCN(CCCC)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)C(C)C |
规范 SMILES |
CCCCN(CCCC)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol](/img/structure/B282152.png)
![1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol](/img/structure/B282153.png)
![4-{[(Benzoylamino)carbothioyl]amino}-3,5-dichlorobenzenesulfonamide](/img/structure/B282154.png)
![4-[[4-(Dimethylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]oxy]benzaldehyde](/img/structure/B282155.png)

![12,15,15-Trimethyl-3lambda~5~,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2,4,6,8,10-pentaen-3-ol](/img/structure/B282158.png)
![5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione](/img/structure/B282159.png)
![3-methyl-4-phenyl-1-(1-phenylethyl)-2,4-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one](/img/structure/B282161.png)
![4-[(Cyclohexylamino)methyl]-2-methoxyphenol](/img/structure/B282162.png)
![5,12-bis[4-(N-hydroxyethanimidoyl)phenyl]-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B282167.png)
![3-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282173.png)
![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282175.png)
![5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B282179.png)
![ethyl 4-(4-(2-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282180.png)